5-(1-羟乙叉基)-2,2-二甲基-1,3-二氧杂环-4,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is also known as Etidronic acid or 1-Hydroxyethylidene-1,1-diphosphonic acid . It is a non-nitrogenous bisphosphonate used in various applications such as medication, detergent, water treatment, and cosmetics .

Synthesis Analysis

The synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves several steps. One method starts with phosphorous acid, exploiting its reactive P−H bond . Another method involves the Michaelis–Arbuzov reaction, where methyl iodide catalyzes the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . A ‘one-step process’ synthetic method has also been disclosed, which involves adding certain amounts of phosphorous acid and acetyl chloride into a reaction kettle .Molecular Structure Analysis

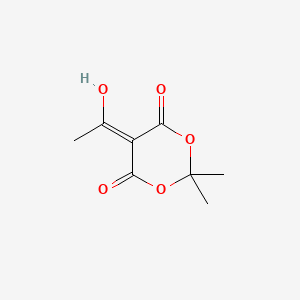

The molecular structure of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features tetrahedral phosphorus centers . The molecular formula is C2H8O7P2 and the molar mass is 206.03 g/mol .Chemical Reactions Analysis

Phosphonates, including 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, are organophosphorus compounds containing C−PO(OR)2 groups . Phosphonate esters are the result of condensation of phosphonic acids with alcohols . Phosphonate salts are the result of deprotonation of phosphonic acids .Physical And Chemical Properties Analysis

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a melting point of 198199℃ and a boiling point of 578.8±60.0 °C . It is soluble in water and has a density of 1.45 (60% aq.) .科学研究应用

Human Protein Tyrosine Phosphatase Inhibitor

This compound acts as a human protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they act to regulate a variety of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Photographic Applications

It is also useful for photographic applications . In photography, certain chemicals are used to develop, stop, and fix the film or paper to make a photograph. This compound could potentially be used in one of these processes.

Bone Strengthening

This compound finds application to strengthen bone . It could potentially be used in the treatment of diseases that weaken bones, like osteoporosis and Paget’s disease of bone.

Corrosion Inhibition

It is used in corrosion inhibition in circulating cool water systems, oil fields, and low-pressure boilers with electric power, the chemical industry, metallurgy, and fertilizers . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.

Formulation of Anti-scaling Agents

It is utilized for formulating reverse osmosis and thermal desalination anti-scaling agents . Anti-scaling agents are used to prevent the formation and deposition of precipitated salts on the surface of membranes, which can cause significant loss of efficiency in reverse osmosis systems.

Detergents and Cosmetics

This compound is used in detergents, water treatment, cosmetics, and pharmaceuticals . In detergents, it could be used to soften water, while in cosmetics and pharmaceuticals, it could serve various functions, including acting as a pH adjuster or chelating agent.

Preparation of Iron(II) Water-Soluble Compounds

The reaction of an aqueous suspension of finely dispersed iron with one equivalent of this compound results in poorly soluble iron (II) (1-hydroxyethylidene)diphosphate . The reaction with two equivalents of the acid gives a water-soluble compound . These compounds could have various applications, including use in the chemical industry or research.

作用机制

Target of Action

The compound “5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is also known as Etidronic acid or HEDP . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it helps to prevent the breakdown of bones .

Mode of Action

Etidronic acid acts by binding to hydroxyapatite in bone matrix, thereby preventing the dissolution of crystals . It also inhibits osteoclast-mediated bone resorption . Unlike other bisphosphonates, etidronic acid also prevents bone calcification .

Biochemical Pathways

Etidronic acid affects the biochemical pathway of bone resorption and formation . It reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side . This makes bone stronger in the long run .

Pharmacokinetics

Etidronic acid has a bioavailability of 3% . The elimination half-life of etidronic acid is between 1 to 6 hours .

Result of Action

The result of etidronic acid’s action is the strengthening of bone and the treatment of conditions like osteoporosis and Paget’s disease of bone . It can also prevent heterotopic ossification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of etidronic acid. For instance, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water systems, and as a detergent for metal and nonmetal . In the light woven industry, it is used as a detergent for metal and nonmetal . In dyeing industry, it is used as peroxide stabilizer and dye-fixing agent . It is also used as a chelating agent in non-cyanide electroplating .

未来方向

The development of proton conductive materials is essential in the fields of proton exchange membrane fuel cells as well as impedance recognition, molecular sieve, and biochemistry . The design and preparation of the next generation of proton conductive materials are facing great challenges . Therefore, the future directions of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could be in these areas.

属性

IUPAC Name |

5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDJHLROTYVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715884 |

Source

|

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85920-63-4 |

Source

|

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of 2-alkyl-4-pyrones?

A1: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a crucial intermediate in the synthesis of 2-alkyl-4-pyrones from Meldrum's acid []. While the paper doesn't delve into the specific reaction mechanism, the presence of this intermediate suggests a multi-step synthesis where Meldrum's acid is likely reacted to form 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which then undergoes further transformations to yield the final 2-alkyl-4-pyrone product.

Q2: Can you provide an example of a 2-alkyl-4-pyrone synthesized using this method?

A2: The paper specifically mentions the successful synthesis of 2-methyl-4H-pyran-4-one using this method []. This indicates the versatility of this synthetic route for generating various 2-alkyl-4-pyrones by modifying the starting materials or reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)